molecular formula C9H18O3 B2461115 Ethyl 2-(tert-butoxy)propanoate CAS No. 1248924-74-4

Ethyl 2-(tert-butoxy)propanoate

Cat. No.: B2461115
CAS No.: 1248924-74-4
M. Wt: 174.24
InChI Key: WMDCTIWVKYQABP-UHFFFAOYSA-N
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Description

Ethyl 2-(tert-butoxy)propanoate is an organic compound with the molecular formula C8H16O3. It is an ester, which is a class of compounds commonly used in various chemical and industrial applications due to their pleasant odors and reactivity. This compound is known for its use in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(tert-butoxy)propanoate can be synthesized through the esterification of 2-hydroxypropanoic acid with 2-methylpropan-2-ol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-[(2-methylpropan-2-yl)oxy]propanoate involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may also involve the use of distillation to purify the final product and remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(tert-butoxy)propanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken to yield 2-hydroxypropanoic acid and 2-methylpropan-2-ol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: 2-hydroxypropanoic acid and 2-methylpropan-2-ol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Ethyl 2-(tert-butoxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-methylpropan-2-yl)oxy]propanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in drug development or as a chemical intermediate.

Comparison with Similar Compounds

Ethyl 2-(tert-butoxy)propanoate can be compared with other similar esters, such as:

    Ethyl acetate: A simpler ester with a similar structure but different reactivity and applications.

    Methyl 2-[(2-methylpropan-2-yl)oxy]propanoate: A methyl ester analog with slightly different physical and chemical properties.

    Propyl 2-[(2-methylpropan-2-yl)oxy]propanoate: A propyl ester analog with variations in reactivity and use.

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-6-11-8(10)7(2)12-9(3,4)5/h7H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDCTIWVKYQABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248924-74-4
Record name ethyl 2-(tert-butoxy)propanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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